

PZM21 Dosage for Preclinical Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PZM21

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This document provides detailed application notes and protocols for the use of **PZM21**, a μ -opioid receptor (μ OR) agonist, in preclinical research settings. **PZM21** has been investigated for its potential to provide analgesia with a reduced side-effect profile compared to classical opioids like morphine.^{[1][2][3]} These guidelines are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and safety of **PZM21**.

Quantitative Data Summary

The following tables summarize the reported dosages of **PZM21** used in various preclinical models. These values can serve as a starting point for dose-ranging studies.

Table 1: Systemic Administration of PZM21 in Rodent Models

Animal Model	Administration Route	Dosage Range	Primary Assay	Key Findings	Reference
Mice	Intraperitoneal (i.p.)	20, 40, 80 mg/kg	Tail Flick, Hot Plate, Conditioned Place Preference (CPP)	Dose-dependent antinociception; no CPP observed.[4]	[4]
Mice	Intraperitoneal (i.p.)	10, 20, 40 mg/kg	Hot Plate	Dose-dependent analgesia; 40 mg/kg produced an equi-analgesic response to 10 mg/kg morphine.[5][6]	[5][6]
Mice	Intraperitoneal (i.p.)	10 - 80 mg/kg	Respiratory Depression (Whole-body plethysmography)	Dose-dependent respiratory depression was observed.[7][8]	[7][8]
Mice	Subcutaneous (s.c.)	20 mg/kg	Pharmacokinetic Analysis	PZM21 is metabolized slowly by mouse liver microsomes.[1]	[1]
Mice	Intravenous (i.v.)	20 mg/kg	Acetic Acid-Induced Writhing, Hot-	Exhibited significant	[9]

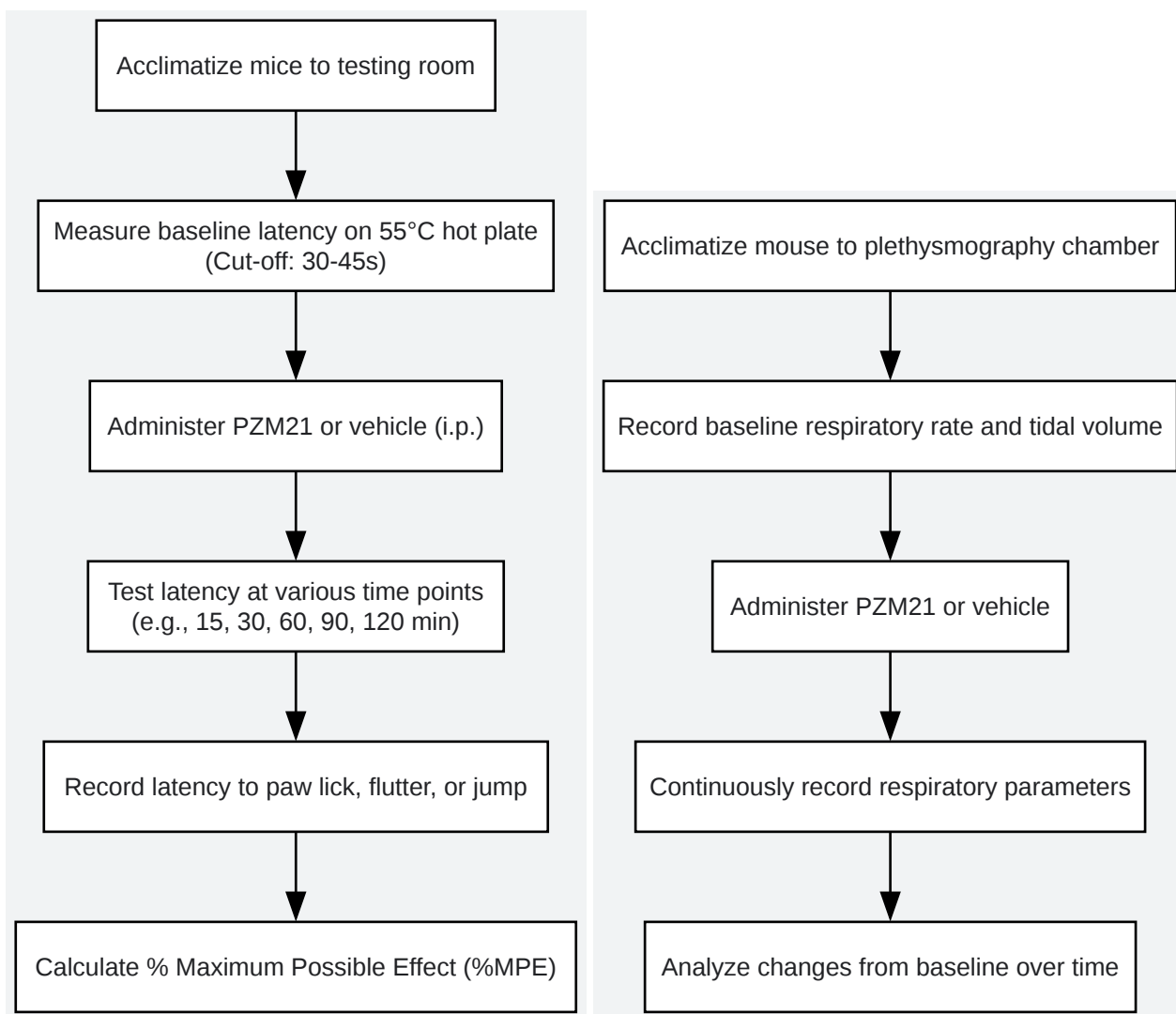
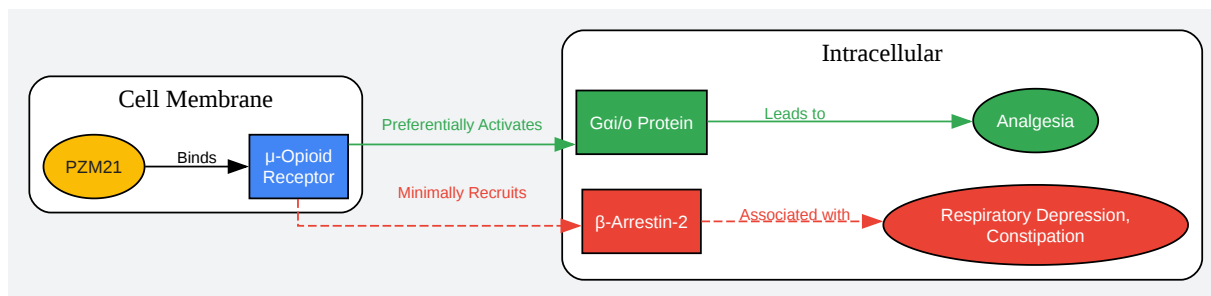
Water Tail- antinociceptiv
 Withdrawal, e effects.[9]
 Formalin-
 Induced Paw
 Licking

Table 2: Intrathecal and Intravenous Self-Administration of PZM21

Animal Model	Administration Route	Dosage Range	Primary Assay	Key Findings	Reference
Mice	Intrathecal (i.t.)	2.5, 5, 7.5 µg	Antinociception	PZM21 exerted antinociceptive effects.[4]	[4]
Mice	Intravenous (i.v.) Self-Administration	0.05, 0.5 mg/kg/infusion	Reinforcement	PZM21 was self-administered.[4]	[4]
Rhesus Macaques	Subcutaneous (s.c.)	1.0 - 6.0 mg/kg	Thermal Antinociception	Induced dose-dependent antinociceptive effects.[10]	[10]
Rhesus Macaques	Intravenous (i.v.) Self-Administration	30 µg/kg/infusion	Reinforcement	PZM21 produced reinforcing effects similar to oxycodone.[10]	[10]
Rhesus Macaques	Intrathecal (i.t.)	0.03 - 0.3 mg	Capsaicin-Induced Thermal Allodynia	Dose-dependently attenuated thermal allodynia.[10]	[10]

Signaling Pathway of PZM21

PZM21 is a G protein-biased agonist at the μ -opioid receptor.[2] It preferentially activates the $G_{ai/o}$ signaling pathway, which is associated with analgesia, while having minimal recruitment of the β -arrestin-2 pathway, which is implicated in some of the adverse effects of opioids such as respiratory depression and constipation.[1][3]



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